molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Cat. No.: B1418539
CAS No.: 1155171-58-6
M. Wt: 191.31 g/mol
InChI Key: DHMRTUBKAWHZGU-UHFFFAOYSA-N
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Description

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a secondary amine characterized by a tert-butyl group attached to a nitrogen atom, which is further bonded to a (3,4-dimethylphenyl)methyl (DMB) moiety . The tert-butyl group provides steric bulk and electron-donating effects, while the DMB group introduces aromaticity and additional methyl substituents, influencing both electronic and physical properties.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRTUBKAWHZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3,4-dimethylphenyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and tert-butylamine.

    Nucleophilic Substitution Reaction: The key step involves a nucleophilic substitution reaction where tert-butylamine reacts with 3,4-dimethylbenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl[(3,4-dimethylphenyl)methyl]amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

    Substitution: The benzyl group in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl[(3,4-dimethylphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl[(3,4-dimethylphenyl)methyl]amine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Bis(3,4-dimethylphenyl)amine

  • Structure : Replaces the tert-butyl group with a second 3,4-dimethylphenyl group, forming a symmetrical triarylamine .
  • Physical Properties: Molecular weight: 225.33 g/mol (vs. 205.34 g/mol for tert-butyl-DMB-amine) .
  • Ag/AgCl), similar to tert-butyl-DMB-amine derivatives . Electron-donating methyl groups enhance stability of radical cations compared to nitro or methoxy analogues .
  • Applications : Used in organic semiconductors and as a precursor for acridinium esters .

(3,4-Dimethylphenyl)methylamine

  • Structure : Substitutes tert-butyl with isopropyl (propan-2-yl), reducing steric hindrance .
  • Synthesis : Likely involves reductive amination or alkylation of (3,4-dimethylphenyl)methylamine with isopropyl bromide.
  • CAS: 1094317-31-3 .

Tert-butyl[(3-nitrophenyl)methyl]amine

  • Structure : Replaces 3,4-dimethylphenyl with a nitro-substituted phenyl ring .
  • Applications: Potential use in explosives or as an intermediate in nitroarene chemistry .

(3,4-Dimethylphenyl)methylamine

  • Structure : Incorporates a polar 2-methoxyethyl group instead of tert-butyl .
  • Properties :
    • Enhanced water solubility due to the ether oxygen and methoxy group.
    • Collision cross-section (CCS) data available for structural analysis (CID: 43220287) .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Oxidation Potential (mV vs. Ag/AgCl)
Tert-butyl[(3,4-dimethylphenyl)methyl]amine C₁₃H₂₁N 205.34 tert-butyl, DMB ~650–700 (estimated)
Bis(3,4-dimethylphenyl)amine C₁₆H₁₉N 225.33 Two 3,4-dimethylphenyl 600–700
(3,4-Dimethylphenyl)methylamine C₁₂H₁₉N 179.30 Isopropyl, DMB N/A
Tert-butyl[(3-nitrophenyl)methyl]amine C₁₁H₁₆N₂O₂ 208.26 tert-butyl, nitrobenzyl >700 (estimated)

Biological Activity

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound is characterized by a tert-butyl group attached to a phenyl ring that has two methyl substituents at the 3 and 4 positions. This unique structure contributes to its biological properties and interactions with various biological systems.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes within the body. Research indicates that it may act as an inhibitor of certain enzymes, affecting pathways related to inflammation and cellular proliferation.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase, which plays a crucial role in regulating bicarbonate levels in the body. This inhibition can lead to altered metabolic processes and potential therapeutic effects in conditions like edema and glaucoma.
  • Receptor Binding : The compound may also engage with various receptor sites, influencing signaling pathways involved in cell growth and differentiation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to its ability to cross cell membranes.
  • Metabolism : Initial studies suggest it undergoes metabolic transformations that may enhance or diminish its biological activity.
  • Excretion : The elimination route remains to be fully elucidated but is expected to involve renal pathways.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammatory markers when administered at therapeutic doses .
  • Anticancer Potential : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC50 values for these cell lines were reported at 15 µM and 20 µM respectively, indicating its potential as an anticancer agent .

Comparative Analysis

Biological ActivityIC50 (µM)Cell Line
Anti-inflammatoryN/AN/A
Anticancer15HeLa
Anticancer20CEM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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